D,L-Tryptophanamide hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

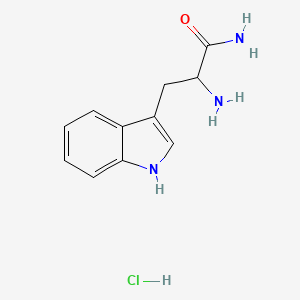

2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDANBSEWOYKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915018 |

Source

|

| Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95373-47-0 |

Source

|

| Record name | 1H-Indole-3-propanamide, alpha-amino-, hydrocloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095373470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D,L-Tryptophanamide Hydrochloride: A Comprehensive Technical Guide

CAS Number: 67607-61-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with D,L-Tryptophanamide hydrochloride. This document provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and underlying biological pathways.

Core Chemical and Physical Data

This compound is the hydrochloride salt of the amide derivative of the essential amino acid D,L-tryptophan. Its racemic nature makes it a useful starting material for stereoselective synthesis and enzymatic resolution studies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClN₃O | [1][2] |

| Molecular Weight | 239.70 g/mol | [1][2] |

| Appearance | White to off-white or pale cream crystalline powder | [1][3] |

| Purity | ≥99% (TLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Solubility (L-enantiomer) | DMSO: ~1 mg/mL, DMF: ~1 mg/mL, PBS (pH 7.2): ~5 mg/mL | [4] |

| Solubility (D,L-racemate in DMSO) | 100 mg/mL (417.19 mM) with sonication | [1] |

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. Below are typical spectroscopic data, primarily based on the well-characterized L-enantiomer, which is expected to be representative of the D,L-mixture in terms of functional group signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (L-Tryptophanamide hydrochloride)

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | DMSO-d₆ | 3.30-3.50 | m (β-CH₂) |

| 4.10-4.20 | t (α-CH) | ||

| 7.00-7.70 | m (indole-H) | ||

| 7.90, 8.20 | s (amide-NH₂) | ||

| 8.50 | br s (NH₃⁺) | ||

| 11.0 | s (indole-NH) | ||

| ¹³C NMR | DMSO-d₆ | 27.0 | (β-C) |

| 54.0 | (α-C) | ||

| 109.0, 111.0, 118.0, 119.0, 121.0, 124.0, 127.0, 136.0 | (indole-C) | ||

| 172.0 | (C=O) |

Infrared (IR) Spectroscopy (L-Tryptophanamide hydrochloride)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| ~3200-3000 | N-H stretch (amide and ammonium) |

| ~1670 | C=O stretch (amide I) |

| ~1600 | N-H bend (amide II) |

| ~1450 | C-H bend |

Mass Spectrometry (MS)

Mass spectrometric analysis of tryptophan derivatives typically involves electrospray ionization (ESI). The fragmentation pattern of tryptophanamide would be expected to show a prominent molecular ion peak [M+H]⁺ and characteristic fragmentation of the indole ring and the propanamide side chain.[5]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid amides from the corresponding amino acid involves the activation of the carboxylic acid group followed by reaction with ammonia. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Activation of D,L-Tryptophan: To a solution of D,L-tryptophan (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) at 0°C. Stir the reaction mixture for 1-2 hours at this temperature.

-

Amidation: Bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia in an organic solvent. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Salt Formation: Dissolve the crude D,L-Tryptophanamide in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Enzymatic Resolution of D,L-Tryptophanamide

This compound can be used as a substrate for enzymatic kinetic resolution to produce enantiomerically pure L-tryptophan. This process typically utilizes an L-amidase that selectively hydrolyzes the L-enantiomer.

Workflow for Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of D,L-Tryptophanamide.

Experimental Protocol:

-

Enzyme Preparation: Prepare a solution of L-amidase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Reaction Setup: Dissolve this compound in the same buffer to a desired concentration (e.g., 10-50 mM).

-

Enzymatic Reaction: Add the L-amidase solution to the D,L-Tryptophanamide solution and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentrations of L-tryptophan and the remaining tryptophanamide enantiomers.

-

Termination and Product Isolation: Once the desired conversion is reached, terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating). The resulting L-tryptophan can be separated from the unreacted D-Tryptophanamide by techniques such as extraction or chromatography.

HPLC Analysis of Enantiomers

The enantiomeric purity of the products from the enzymatic resolution can be determined by chiral HPLC.

Experimental Protocol:

-

Sample Preparation: Prepare a standard solution of D,L-Tryptophanamide and solutions of the reaction mixture at different time points, appropriately diluted in the mobile phase.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole ring absorbs (e.g., 280 nm).

-

-

Analysis: Inject the samples and standards onto the HPLC system. The D- and L-enantiomers of tryptophanamide and the product L-tryptophan will have distinct retention times, allowing for their quantification.

Biological Significance and Signaling Pathways

Precursor to Serotonin

Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine). D,L-Tryptophanamide, upon hydrolysis to tryptophan, can enter this biosynthetic pathway.

Serotonin Biosynthesis Pathway

Caption: The metabolic pathway for the synthesis of serotonin from tryptophan.[4][6][7][8][9]

This pathway is fundamental to numerous physiological processes, including the regulation of mood, sleep, and appetite.[9] The rate-limiting step is the conversion of tryptophan to 5-hydroxytryptophan, catalyzed by the enzyme tryptophan hydroxylase.[8][9]

Applications in Research and Development

This compound is a versatile compound with several applications in scientific research and pharmaceutical development:

-

Neuroscience Research: As a precursor to tryptophan, it is used in studies investigating the role of the serotonergic system in mood disorders, anxiety, and sleep regulation.[1]

-

Pharmaceutical Development: It serves as a starting material for the synthesis of various bioactive molecules and peptidomimetics.

-

Biocatalysis and Enzymology: It is an important substrate for the study of amidase and aminopeptidase activity and for the development of enzymatic kinetic resolution processes for the production of chiral amino acids.

-

Peptide Synthesis: The amide group can be a useful protecting group or a key functional moiety in the synthesis of peptide analogues.[1]

This technical guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

- 3. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to D,L-Tryptophanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and biochemical significance of D,L-Tryptophanamide hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, drug development, and biotechnology.

Core Quantitative Data

The following table summarizes the key quantitative and physicochemical properties of this compound.

| Property | Value | Citation(s) |

| Molecular Weight | 239.70 g/mol | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |

| CAS Number | 67607-61-8 | [1][2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Purity | ≥ 99% (TLC) | [2] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| Sparingly soluble in aqueous buffers |

Experimental Protocols

A significant application of this compound is in the enzymatic production of enantiomerically pure L-tryptophan, a crucial amino acid in various biological processes and pharmaceutical applications. The following protocol details the enantioselective hydrolysis of the racemic mixture.

Enzymatic Resolution of D,L-Tryptophanamide for L-Tryptophan Production

This protocol is based on the methodology described for the stereospecific hydrolysis of D,L-tryptophanamide using a bacterial amidase.[4]

1. Materials and Reagents:

-

This compound

-

Whole cells of Flavobacterium aquatile ZJB-09211 (or a commercially available amidase with L-stereoselectivity)

-

Tris-HCl buffer (pH 8.5)

-

Hydrochloric acid (HCl) for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system for analysis

2. Equipment:

-

Bioreactor or temperature-controlled shaker

-

Centrifuge

-

pH meter

-

Analytical balance

-

HPLC system with a chiral column

3. Procedure:

-

Preparation of the Substrate Solution: Prepare a solution of D,L-Tryptophanamide in Tris-HCl buffer (pH 8.5). The concentration of the substrate can be optimized but can start at a range of 20-50 g/L.

-

Enzymatic Reaction:

-

Add the whole cells of Flavobacterium aquatile or the selected L-amidase to the substrate solution in the bioreactor.

-

Maintain the reaction temperature at 30°C.

-

Continuously stir the reaction mixture to ensure proper mixing.

-

Monitor the pH of the reaction and maintain it at 8.5 by the addition of HCl as needed.

-

-

Reaction Monitoring:

-

Periodically withdraw samples from the reaction mixture.

-

Centrifuge the samples to remove the enzyme (or cells).

-

Analyze the supernatant using HPLC with a chiral column to determine the concentrations of L-tryptophan and the remaining D-tryptophanamide. This allows for the calculation of the conversion rate and the enantiomeric excess of the product.

-

-

Product Isolation:

-

Once the reaction has reached the desired conversion, terminate the reaction by removing the enzyme (e.g., through centrifugation or filtration).

-

The resulting solution will contain L-tryptophan and unreacted D-tryptophanamide. These can be separated using standard chromatographic techniques.

-

4. Analytical Method (HPLC):

-

Column: A chiral stationary phase column suitable for the separation of amino acid enantiomers.

-

Mobile Phase: An appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, with a chiral selector if necessary.[5]

-

Detection: UV detection at a wavelength of 280 nm.

-

Quantification: Use standard curves for L-tryptophan and D-tryptophanamide to quantify the components in the reaction mixture.

Visualizations

Biochemical Pathway: Serotonin Synthesis

D,L-Tryptophanamide serves as a precursor to tryptophan, which is the essential amino acid precursor for the synthesis of the neurotransmitter serotonin. The following diagram illustrates this critical biochemical pathway.

Caption: Serotonin Synthesis Pathway.

Experimental Workflow: Enzymatic Resolution

The following diagram outlines the logical workflow for the enzymatic resolution of this compound to produce L-Tryptophan.

Caption: Workflow for Enzymatic Resolution.

References

An In-depth Technical Guide to the Synthesis of D,L-Tryptophanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of D,L-Tryptophanamide hydrochloride. The described methodology is based on established chemical transformations and is intended to serve as a foundational protocol for researchers in drug discovery and development.

Introduction

This compound is a derivative of the essential amino acid D,L-tryptophan. As a primary amide of tryptophan, it serves as a valuable building block in medicinal chemistry and peptide synthesis. The presence of the amide functional group, in place of the carboxylic acid, alters the molecule's physicochemical properties, such as its polarity, hydrogen bonding capability, and metabolic stability, making it a useful synthon for the development of novel therapeutic agents. This document outlines a reliable two-step synthesis of this compound, commencing from D,L-tryptophan.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Esterification: D,L-Tryptophan is first converted to its corresponding methyl ester hydrochloride. This reaction protects the carboxylic acid as a less reactive ester and simultaneously protects the alpha-amino group as an ammonium salt.

-

Ammonolysis: The resulting D,L-tryptophan methyl ester is then subjected to ammonolysis to form the desired D,L-Tryptophanamide. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.

The overall reaction scheme is depicted below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of D,L-Tryptophan Methyl Ester Hydrochloride

This procedure details the esterification of D,L-tryptophan using thionyl chloride in methanol. This method is widely used for the esterification of amino acids due to its efficiency and the convenient isolation of the product as its hydrochloride salt.

Materials:

-

D,L-Tryptophan

-

Anhydrous Methanol (CH₃OH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D,L-Tryptophan (1.0 eq) in anhydrous methanol (5-10 mL per gram of tryptophan).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is triturated with diethyl ether, filtered, and washed with additional diethyl ether to afford D,L-Tryptophan methyl ester hydrochloride as a white to off-white solid.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

This section describes the conversion of D,L-Tryptophan methyl ester hydrochloride to this compound via ammonolysis.

Materials:

-

D,L-Tryptophan Methyl Ester Hydrochloride

-

Methanolic Ammonia (saturated solution, typically ~7N)

-

Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

Dissolve D,L-Tryptophan methyl ester hydrochloride (1.0 eq) in a minimal amount of methanol and cool to 0 °C.

-

To this solution, add a saturated solution of ammonia in methanol. The reaction is typically carried out in a sealed pressure vessel to maintain the concentration of ammonia.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude D,L-Tryptophanamide free base is dissolved in a suitable anhydrous solvent (e.g., ethyl acetate or methanol).

-

A solution of hydrochloric acid in an appropriate solvent is added dropwise to the stirred solution of the amide until the pH is acidic.

-

The precipitated this compound is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| D,L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | White to light beige powder | 289-290 (dec.)[1] |

| D,L-Tryptophan Methyl Ester HCl | C₁₂H₁₅ClN₂O₂ | 254.71 | White to off-white solid | 217-220[2] |

| D,L-Tryptophanamide HCl | C₁₁H₁₄ClN₃O | 239.70 | White powder | Not available |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Temperature (°C) | Duration (h) | Typical Yield (%) |

| Esterification | SOCl₂, CH₃OH | Reflux | 2-4 | 90-98[2][3] |

| Ammonolysis | NH₃ in CH₃OH | Room Temp. | 24-48 | Not available |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the key chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformations in the synthesis of this compound.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

-

D,L-Tryptophan Methyl Ester Hydrochloride:

-

¹H NMR, ¹³C NMR, and IR spectroscopy: To confirm the structure.

-

Melting Point: To assess purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

-

This compound:

-

¹H NMR, ¹³C NMR, and IR spectroscopy: To verify the formation of the amide and the overall structure.

-

Melting Point: To determine the melting point of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Elemental Analysis: To confirm the elemental composition.

-

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Anhydrous methanol is flammable and toxic.

-

Methanolic ammonia is corrosive and has a pungent odor. A pressure-rated vessel should be used for the ammonolysis step.

-

Hydrochloric acid is corrosive.

All experimental procedures should be conducted in a well-ventilated laboratory, and appropriate safety measures should be followed.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The two-step approach involving esterification followed by ammonolysis is a reliable method for obtaining the desired product. The provided experimental details, data tables, and diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field of drug development and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

References

D,L-Tryptophanamide Hydrochloride: A Technical Guide to its Potential as a Serotonin Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine), a critical neurotransmitter in the central nervous system, is intrinsically linked to the regulation of mood, sleep, and various physiological processes. Its synthesis is dependent on the availability of the essential amino acid L-tryptophan. This technical guide explores the potential of D,L-Tryptophanamide hydrochloride as a precursor to serotonin. While direct evidence for its conversion is not extensively documented, this whitepaper outlines the hypothesized metabolic pathway, wherein this compound is hydrolyzed to L-tryptophan, which subsequently enters the canonical serotonin synthesis pathway. This document provides a comprehensive overview of the chemical properties of this compound, the established enzymatic steps of serotonin biosynthesis, and proposed experimental protocols to investigate this hypothesized conversion. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The serotonergic system is a key target for therapeutic intervention in a multitude of neurological and psychiatric disorders. The biosynthesis of serotonin is initiated from the essential amino acid L-tryptophan, which is actively transported across the blood-brain barrier. The rate-limiting step in this pathway is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[1] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[1]

This guide focuses on this compound, an amino acid amide derivative of tryptophan. It is hypothesized that this compound may serve as a prodrug, delivering L-tryptophan for serotonin synthesis following in vivo hydrolysis of its amide bond. This document will delve into the scientific basis for this hypothesis, presenting the known chemical properties of the compound and detailing the established metabolic pathways of tryptophan to serotonin.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄ClN₃O | [2] |

| Molecular Weight | 239.70 g/mol | [2] |

| CAS Number | 67607-61-8 | [2] |

| Appearance | Solid | [3] |

| Synonyms | DL-Tryptophan amide hydrochloride | [2] |

Table 1: Physicochemical Properties of this compound.

Hypothesized Metabolic Pathway

The central hypothesis is that this compound is not a direct precursor to serotonin but is first metabolized to L-tryptophan. The D-isomer is generally not utilized in the serotonin pathway.[4] This proposed metabolic activation involves the enzymatic hydrolysis of the amide bond.

Enzymatic Hydrolysis of the Amide Bond

The conversion of L-Tryptophanamide to L-Tryptophan is likely catalyzed by amidases or proteases with amidase activity. In mammals, a broad range of hydrolases exists that can cleave amide bonds.[5] One such class of enzymes is the serine proteases, like chymotrypsin, which is known to hydrolyze peptide bonds adjacent to aromatic amino acids such as tryptophan.[6] While primarily functioning in digestion, chymotrypsin and other proteases are present in various tissues and could potentially metabolize tryptophanamide.

Furthermore, the "amidase signature" (AS) family of enzymes is widespread in mammals and is responsible for the hydrolysis of a variety of amides.[3] While fatty acid amide hydrolase (FAAH) is a well-known member of this family, other amidases with different substrate specificities likely exist and could be responsible for the hydrolysis of L-Tryptophanamide.[7]

A study on a bacterial strain, Flavobacterium aquatile, demonstrated the use of an amidase for the stereospecific hydrolysis of L-tryptophanamide from a D,L-tryptophanamide mixture to produce L-tryptophan with a high yield. This provides a proof-of-concept for the enzymatic conversion.

Caption: Hypothesized metabolic pathway of this compound to Serotonin.

Established Serotonin Synthesis Pathway

Once L-tryptophan is formed, it enters the well-characterized serotonin synthesis pathway primarily within serotonergic neurons in the brain.[1]

Key Enzymes and Steps

The synthesis of serotonin from L-tryptophan is a two-step enzymatic process:

-

Hydroxylation of Tryptophan: L-tryptophan is hydroxylated at the 5-position of the indole ring by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[1] There are two isoforms of TPH: TPH1, found mainly in the periphery (e.g., the gut), and TPH2, which is the predominant form in the central nervous system.[1]

-

Decarboxylation of 5-HTP: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-hydroxytryptamine).[1]

| Enzyme | Abbreviation | Function | Location | Rate-Limiting? |

| Tryptophan Hydroxylase | TPH | Converts L-Tryptophan to 5-HTP | Primarily serotonergic neurons (TPH2 in CNS) | Yes |

| Aromatic L-Amino Acid Decarboxylase | AADC | Converts 5-HTP to Serotonin | Serotonergic neurons | No |

Table 2: Key Enzymes in the Serotonin Synthesis Pathway.

Caption: The established serotonin and melatonin synthesis pathway from L-tryptophan.

Proposed Experimental Protocols

To validate the hypothesis that this compound serves as a serotonin precursor, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzymatic Conversion Assay

Objective: To demonstrate the enzymatic hydrolysis of L-Tryptophanamide to L-Tryptophan by mammalian enzymes.

Methodology:

-

Enzyme Source: Utilize commercially available chymotrypsin or prepare tissue homogenates (e.g., from liver or small intestine, which are rich in hydrolases) from a relevant animal model (e.g., rat, mouse).

-

Substrate: L-Tryptophanamide.

-

Reaction Conditions: Incubate the enzyme source with L-Tryptophanamide in a suitable buffer at physiological pH (7.4) and temperature (37°C).

-

Time-Course Analysis: Collect aliquots at various time points.

-

Quantification: Analyze the samples for the presence and quantity of L-Tryptophan and remaining L-Tryptophanamide using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

In Vivo Pharmacokinetic and Pharmacodynamic Study

Objective: To determine if administration of this compound leads to an increase in plasma L-tryptophan and brain serotonin levels in an animal model.

Methodology:

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

-

Drug Administration: Administer this compound orally or via intraperitoneal injection. A control group should receive a vehicle.

-

Sample Collection: Collect blood samples at multiple time points to analyze plasma concentrations of L-tryptophan and D,L-Tryptophanamide.

-

Brain Tissue Analysis: At the end of the study, collect brain tissue (specifically the raphe nuclei, hippocampus, and striatum) to measure the levels of L-tryptophan, 5-HTP, serotonin, and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection or LC-MS/MS.

-

Data Analysis: Compare the pharmacokinetic profiles and the neurochemical changes between the treatment and control groups.

Caption: A conceptual experimental workflow to test the hypothesis.

Conclusion

This compound presents an intriguing possibility as a prodrug for L-tryptophan, and consequently, as a precursor for serotonin synthesis. The core of this hypothesis lies in the in vivo hydrolysis of the amide bond to release L-tryptophan. While direct in vivo evidence is currently lacking, the existence of mammalian enzymes capable of this hydrolysis, such as chymotrypsin-like proteases and other amidases, provides a strong theoretical foundation. This technical guide has outlined the proposed metabolic pathway, summarized the key enzymatic steps in serotonin synthesis, and provided detailed experimental protocols to rigorously test this hypothesis. Further research, as outlined in this document, is crucial to elucidate the precise metabolic fate of this compound and to validate its potential as a tool for modulating the serotonergic system. Such studies will be invaluable for the advancement of novel therapeutic strategies targeting serotonin-related disorders.

References

- 1. drkumardiscovery.com [drkumardiscovery.com]

- 2. chemimpex.com [chemimpex.com]

- 3. davuniversity.org [davuniversity.org]

- 4. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. L-Tryptophanamide | C11H13N3O | CID 439356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Potential Mechanism of Action of D,L-Tryptophanamide Hydrochloride in Neurons

Disclaimer: Direct research on the mechanism of action of D,L-Tryptophanamide hydrochloride in neurons is limited in the publicly available scientific literature. This guide, therefore, presents a potential mechanism of action based on the known effects of its parent molecule, Tryptophan, its structural component, indole, and related tryptophan derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a hypothetical framework for investigation.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan. Tryptophan and its metabolites are crucial for various physiological processes in the central nervous system (CNS), including the regulation of mood, sleep, and cognition.[1][2][3] Given its structural similarity to tryptophan, this compound may exert its effects on neurons through several potential mechanisms, including interaction with ion channels, modulation of neurotransmitter pathways, and neuroprotective effects. This document outlines these potential mechanisms, supported by data from related compounds.

Potential Mechanisms of Action

The neuronal effects of this compound are likely multifaceted, stemming from its structural components and its relationship to endogenous metabolic pathways.

The indole ring, the side chain of tryptophan, has been shown to interact with voltage-gated ion channels, particularly potassium channels.[4] This interaction can alter the gating properties of these channels, which are fundamental to regulating neuronal excitability, action potential firing, and neurotransmitter release.[5][6]

-

Potassium Channels: Studies on indole, the core structure of the tryptophan side chain, have demonstrated that it can slow the activation of voltage-dependent potassium channels and reduce steady-state conductance in a voltage- and concentration-dependent manner.[4] It is proposed that indole molecules may bind to subunits of the channel, preventing the final conformational change to the open state.[4] This modulation of potassium channels would lead to changes in neuronal firing patterns.

L-tryptophan is a metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a cascade of metabolites in the kynurenine pathway.[1][2] It is plausible that this compound could be metabolized to tryptophan and subsequently influence these pathways.

-

Serotonin (Methoxyindole) Pathway: Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, which is then decarboxylated to form serotonin.[1][2] Serotonin is a key neurotransmitter involved in regulating mood, appetite, and sleep.[1] An increase in the precursor availability could lead to enhanced serotonergic neurotransmission.

-

Kynurenine Pathway: The majority of free tryptophan is metabolized along the kynurenine pathway, producing several neuroactive compounds.[2][3] Some of these metabolites, like kynurenic acid, are neuroprotective, while others, such as quinolinic acid, can be neurotoxic. Alterations in this pathway have been implicated in various neurological disorders.[2][3]

Derivatives of tryptophan, such as N-acetyl-L-tryptophan (L-NAT), have demonstrated neuroprotective properties in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[7][8][9][10]

-

Anti-inflammatory and Anti-apoptotic Effects: L-NAT has been shown to inhibit the release of pro-inflammatory molecules and key components of the mitochondrial apoptotic pathway.[8][9] Specifically, it can inhibit the secretion of Substance P and IL-1β, and prevent the release of cytochrome c, Smac/AIF from mitochondria, thereby inhibiting the activation of caspases-1, -9, and -3.[8] It is conceivable that this compound could share some of these neuroprotective properties.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling and metabolic pathways potentially modulated by this compound.

Caption: Tryptophan metabolic pathways.

Caption: Modulation of potassium channels.

Quantitative Data Summary

The following table summarizes quantitative data for related compounds, which may serve as a reference for investigating this compound.

| Compound | Target | Effect | Potency (EC50/IC50) | Cell Type | Reference |

| GABA | GABA-A Receptor | Agonist | 8 µM (EC50) | iCell Neurons | [11] |

| QO-58 | KCNQ (Kv7) Channels | Activation | 3.1 µM (EC50) | GH3 Cells | [5] |

| QO-58 | Ca2+-activated K+ Channels | Activation | 4.2 µM (EC50) | GH3 Cells | [5] |

| KB-R7943 | Voltage-gated Na+ Current (transient) | Inhibition | 11 µM (IC50) | GH3 Cells | [5] |

| KB-R7943 | Voltage-gated Na+ Current (late) | Inhibition | 0.9 µM (IC50) | GH3 Cells | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for elucidating the mechanism of action of this compound.

This technique is the gold standard for studying the effects of a compound on ion channel function.[6]

-

Objective: To determine if this compound modulates the activity of voltage-gated ion channels (e.g., potassium, sodium, calcium channels) in neurons.

-

Cell Preparation: Primary cultured neurons or neuronal cell lines (e.g., SH-SY5Y, PC-12) are grown on glass coverslips.

-

Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ion current across the cell membrane.

-

Voltage-clamp protocols are applied to isolate and record specific ion currents (e.g., voltage steps to activate voltage-gated channels).

-

This compound is applied to the cell via a perfusion system at various concentrations.

-

Changes in current amplitude, activation kinetics, and inactivation kinetics are measured and analyzed.

-

Caption: Electrophysiology workflow.

High-Performance Liquid Chromatography (HPLC) can be used to measure changes in tryptophan metabolites.

-

Objective: To determine if this compound alters the levels of tryptophan, serotonin, and kynurenine pathway metabolites in neuronal cultures or brain tissue.

-

Sample Preparation:

-

Neuronal cells or brain tissue homogenates are treated with this compound.

-

Samples are deproteinized, typically with perchloric acid, and centrifuged.

-

The supernatant is collected for analysis.

-

-

HPLC Analysis:

-

The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

-

A mobile phase is used to separate the different metabolites.

-

Detection is typically achieved using electrochemical or fluorescence detectors.

-

The concentrations of the metabolites are quantified by comparing their peak areas to those of known standards.

-

Cell viability assays and measurement of apoptotic markers can be used to assess neuroprotective effects.

-

Objective: To determine if this compound protects neurons from cell death induced by a neurotoxin (e.g., glutamate, amyloid-beta).

-

Experimental Setup:

-

Neuronal cultures are pre-treated with various concentrations of this compound.

-

A neurotoxin is then added to induce cell death.

-

After an incubation period, cell viability is assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

-

Measurement of Apoptotic Markers:

-

Western blotting or ELISA can be used to measure the levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2 in cell lysates.

-

The release of cytochrome c from mitochondria into the cytosol can also be measured by subcellular fractionation followed by Western blotting.

-

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound suggests several plausible mechanisms of action in neurons. These include the modulation of ion channel activity, serving as a precursor for key neurotransmitter pathways, and exerting neuroprotective effects. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise molecular mechanisms of this compound, which may hold therapeutic potential for neurological disorders.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modification of voltage-dependent gating of potassium channels by free form of tryptophan side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [research-repository.griffith.edu.au]

- 11. mdpi.com [mdpi.com]

The Biological Activity of D,L-Tryptophanamide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Tryptophanamide hydrochloride is the hydrochloride salt of the racemic mixture of tryptophanamide. As a derivative of the essential amino acid tryptophan, it serves as a versatile building block in peptide synthesis and is utilized in neuroscience research and pharmaceutical development.[1] Its biological significance is intrinsically linked to the activities of its constituent enantiomers, D-tryptophanamide and L-tryptophanamide, and their relationship to the broader metabolic pathways of tryptophan. This guide provides a comprehensive overview of the known and inferred biological activities of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant pathways and workflows.

While extensive research exists for tryptophan and its various derivatives, specific data on the racemic mixture of tryptophanamide hydrochloride is limited. Therefore, this document synthesizes information from studies on the individual enantiomers and closely related molecules to provide a thorough understanding of its potential biological functions.

Core Biological Activities

The primary biological activities associated with this compound can be categorized into its role as a substrate for enzymatic resolution and the distinct physiological effects of its L- and D-isomers.

Enzymatic Resolution and Metabolism

A significant area of research involving D,L-tryptophanamide is its use as a substrate for the enzymatic production of optically pure L-tryptophan. This process, a key biological activity, relies on the stereospecificity of certain microbial amidases.

-

Mechanism: Bacterial amidases selectively hydrolyze the L-enantiomer of tryptophanamide to L-tryptophan, leaving the D-enantiomer unreacted. This enantioselective hydrolysis allows for the separation and production of high-purity L-tryptophan, an essential amino acid with numerous applications in the pharmaceutical and food industries.[2][3]

-

Key Enzyme: Amidase from bacteria such as Flavobacterium aquatile has been shown to efficiently catalyze this reaction.[3]

The metabolic fate of D,L-tryptophanamide in vivo is likely to follow the established pathways of tryptophan metabolism, serving as a precursor to neuroactive compounds.

Neuropharmacological Potential

Given that this compound is considered a precursor to serotonin, its potential effects on the central nervous system are of significant interest.[1]

-

Serotonin Synthesis: The L-tryptophanamide component can be hydrolyzed to L-tryptophan, which is the direct precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). Serotonin plays a crucial role in regulating mood, sleep, appetite, and cognition.[4][5][6] Dysregulation of the serotonergic system is implicated in various psychiatric disorders, including depression and anxiety.[7][8]

-

Kynurenine Pathway: L-tryptophan is also metabolized via the kynurenine pathway, which produces several neuroactive metabolites. An imbalance in this pathway has been linked to neurodegenerative diseases.[4][7][8]

-

D-Tryptophan Metabolites: The D-enantiomer can be metabolized to D-kynurenine, a precursor to the neuroprotective compound kynurenic acid.[9]

Antimicrobial and Cytotoxic Activities (Inferred)

Based on studies of tryptophan-rich peptides and tryptamine derivatives, this compound may possess antimicrobial and cytotoxic properties.

-

Antimicrobial Activity: Tryptophan residues are crucial for the antimicrobial activity of many peptides, contributing to their interaction with and disruption of bacterial membranes.[10][11][12][13][14] D-tryptophan itself has demonstrated antimicrobial and antibiofilm effects against food-borne pathogens.[15]

-

Cytotoxicity: L-Tryptophanamide has been reported to inhibit proliferation and induce necrosis in human retinal pigment epithelium cells.[16] Furthermore, certain tryptamine derivatives have shown cytotoxic effects against various cancer cell lines.[17]

Quantitative Data on the Biological Activity of Tryptophan Derivatives

Direct quantitative data for this compound is scarce. The following tables summarize data for related tryptophan derivatives to provide a comparative context for its potential bioactivity.

Table 1: Antimicrobial Activity of Tryptophan-Containing Peptides

| Peptide | Target Organism | MIC (μM) | Reference |

| Pac-525 | E. coli | 2 | [10] |

| Pac-525 | P. aeruginosa | 2 | [10] |

| Pac-525 | S. aureus | 4 | [10] |

| dCATH(1-16) | E. coli | 1-4 | [12] |

| dCATH(1-16) | S. aureus | 2-4 | [12] |

| dCATH(5-20) | E. coli | 2-8 | [12] |

| dCATH(5-20) | S. aureus | 4-8 | [12] |

Table 2: Cytotoxicity of Tryptophan Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| Naphthotryptamine 16 | K562 (human leukemia) | low μM range | [17] |

| Naphthotryptamine 16 | HCT116 (human colon carcinoma) | low μM range | [17] |

| dCATH | RAW 264.7 | < 128 | [13] |

| dCATH(1-16) | RAW 264.7 | > 128 | [13] |

| dCATH(5-20) | RAW 264.7 | > 128 | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methods used to assess the antimicrobial activity of tryptophan-containing peptides.[12]

-

Preparation of Bacterial Inoculum:

-

Culture bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to mid-logarithmic phase.

-

Dilute the bacterial culture in fresh MHB to a final concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL.

-

-

Preparation of this compound:

-

Prepare a stock solution of this compound in sterile deionized water.

-

Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

-

-

Incubation:

-

Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Include positive controls (bacteria in MHB without the compound) and negative controls (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is adapted from studies on related compounds.[13]

-

Cell Culture:

-

Seed mammalian cells (e.g., RAW 264.7 macrophages, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare various concentrations of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol for Tryptophan Fluorescence Assay

This protocol is a general method for studying protein-ligand interactions and can be adapted to investigate the binding of this compound to target proteins.[18][19]

-

Preparation of Solutions:

-

Prepare a solution of the target protein in a suitable buffer.

-

Prepare a stock solution of this compound in the same buffer.

-

Prepare a solution of a non-binding fluorophore with similar spectral properties (e.g., N-Acetyl-L-tryptophanamide, NATA) for inner filter effect correction.

-

-

Fluorimeter Setup:

-

Set the excitation wavelength to 295 nm (to selectively excite tryptophan).

-

Set the emission wavelength scan from 310 nm to 500 nm.

-

-

Titration:

-

Place the protein solution in a quartz cuvette.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the this compound stock solution to the cuvette, mixing gently after each addition.

-

Record the fluorescence spectrum after each addition.

-

Perform a control titration with NATA to correct for the inner filter effect.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution and the inner filter effect.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a binding equation to determine the dissociation constant (Kd).

-

Conclusion

This compound is a compound of interest due to its relationship with the essential amino acid tryptophan and its potential applications in neuroscience and as a synthetic building block. While direct and extensive biological data on the racemic mixture is limited, a comprehensive understanding can be built by examining the well-documented activities of its individual enantiomers and related tryptophan derivatives. The enzymatic resolution of D,L-Tryptophanamide highlights a key biological interaction, and its role as a precursor to serotonin suggests significant neuropharmacological potential. Inferred antimicrobial and cytotoxic activities, based on the broader tryptophan literature, warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore these potential biological functions in a systematic and quantitative manner. Future studies are needed to fully elucidate the specific biological profile of this compound and its potential therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophan metabolism in the central nervous system: medical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan overloading activates brain regions involved with cognition, mood and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 10. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the role of tryptophan residues in cationic antimicrobial peptides to determine the mechanism of antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. D‐tryptophan, an eco‐friendly natural, safe, and healthy compound with antimicrobial activity against food‐borne pathogens: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-Tryptophanamide (hydrochloride) - Amino Acids - CAT N°: 35769 [bertin-bioreagent.com]

- 17. Naphthoindole-based analogues of tryptophan and tryptamine: synthesis and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD – openlabnotebooks.org [openlabnotebooks.org]

The Strategic Integration of D,L-Tryptophanamide Hydrochloride in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the pursuit of stereochemical purity and enhanced analytical resolution is paramount. D,L-Tryptophanamide hydrochloride, a derivative of the essential amino acid tryptophan, has emerged as a valuable tool, not merely as a structural building block but as a sophisticated agent for chiral derivatization and analysis. This technical guide delineates the multifaceted role of this compound in modern peptide synthesis, offering a comprehensive overview of its applications, detailed experimental protocols, and the underlying chemical principles.

Core Applications in Peptide Chemistry

This compound serves two primary functions in the realm of peptide synthesis: as a component for creating novel chiral derivatizing agents and as a unique building block for peptide assembly. Its hydrochloride form enhances solubility and stability, making it a practical reagent in various synthetic and analytical workflows[1].

Chiral Derivatization for Amino Acid Analysis

A significant application of L-Tryptophanamide lies in the synthesis of advanced chiral derivatizing agents, most notably L-5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide (L-FDTA). This reagent, an analogue of the well-established Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA), is employed for the chiral resolution of amino acids via high-performance liquid chromatography (HPLC)[2]. The derivatization of amino acid enantiomers with L-FDTA forms diastereomers that can be effectively separated on a standard reversed-phase HPLC column, allowing for precise quantification of D- and L-amino acid content[3][4]. The bulky indole group of the tryptophanamide moiety in L-FDTA often leads to superior separation of the diastereomeric derivatives compared to the traditional L-FDAA, enhancing the accuracy of stereochemical analysis in complex peptide mixtures[2].

Incorporation into Peptide Chains

As a racemic mixture, this compound can be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The resulting peptide will be a mixture of diastereomers, which can be a strategic choice in the development of peptide libraries for drug discovery, where stereochemical diversity can be advantageous for exploring biological activity. Furthermore, the amide at the C-terminus of the tryptophanamide residue can influence the peptide's conformational properties and resistance to enzymatic degradation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 67607-61-8 | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |

| Molecular Weight | 239.70 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [5] |

| Solubility | Soluble in aqueous solutions | [1] |

| Storage | 0-8°C | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving tryptophanamide in peptide synthesis and analysis.

Synthesis of L-5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide (L-FDTA)

This protocol is adapted from the literature for the synthesis of the chiral derivatizing agent L-FDTA from L-Tryptophanamide[4].

Materials:

-

L-Tryptophanamide hydrochloride

-

1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

-

Triethylamine (TEA)

-

Acetone

-

Water

Procedure:

-

Dissolve L-Tryptophanamide hydrochloride in a mixture of acetone and water.

-

Add triethylamine to the solution to neutralize the hydrochloride and free the amine.

-

Add a solution of 1,5-difluoro-2,4-dinitrobenzene in acetone dropwise to the tryptophanamide solution at 40°C.

-

Maintain the reaction at 40°C under alkaline conditions for approximately one hour, monitoring the progress by thin-layer chromatography (TLC)[4].

-

Upon completion, acidify the reaction mixture to precipitate the L-FDTA product.

-

Filter the precipitate, wash with a cold water-acetone mixture, and dry under vacuum to yield the final product[4].

Chiral Analysis of Amino Acids using L-FDTA and HPLC

This protocol outlines the derivatization of an amino acid sample with L-FDTA followed by HPLC analysis to determine the enantiomeric ratio[3][6].

Materials:

-

Amino acid hydrolysate sample

-

L-FDTA solution (1% in acetone)

-

Sodium bicarbonate buffer (e.g., 200 mM)

-

Hydrochloric acid (for quenching)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase C18 HPLC column

Procedure:

-

Derivatization:

-

To an aqueous solution of the amino acid sample, add the sodium bicarbonate buffer to achieve an alkaline pH.

-

Add the L-FDTA solution and incubate the mixture at 40°C for 1 hour[6].

-

Quench the reaction by adding hydrochloric acid.

-

Dilute the sample with the initial mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase (e.g., a mixture of water with 0.1% TFA and acetonitrile with 0.1% TFA).

-

Inject the derivatized sample.

-

Elute the diastereomers using a linear gradient of increasing acetonitrile concentration.

-

Monitor the elution profile at 340 nm[3].

-

Identify and quantify the L- and D-amino acid derivatives by comparing their retention times to those of derivatized standards.

-

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This is a generalized Fmoc-SPPS protocol that can be adapted for the incorporation of this compound[7][8].

Materials:

-

Fmoc-protected amino acids

-

This compound (requires N-terminal Fmoc protection prior to use)

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

Hydroxybenzotriazole (HOBt) or other racemization suppressant

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel[8].

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF[7].

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (or Fmoc-protected D,L-Tryptophanamide) with the coupling reagent (e.g., DIC) and a racemization suppressant (e.g., HOBt) in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents[7].

-

-

Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and purify using reversed-phase HPLC.

Data on Racemization Suppression

Racemization is a critical side reaction in peptide synthesis that can compromise the biological activity of the final product. The choice of coupling reagents and additives significantly impacts the degree of racemization. While specific data for tryptophanamide is limited, the following table summarizes the percentage of D-isomer formation for the coupling of a model dipeptide (Z-Phe-Val-OH) with H-Pro-NH2 using different additives with DIC as the coupling reagent, illustrating the importance of these reagents in suppressing racemization[9].

| Additive | Coupling Reagent | % D/L Isomer |

| HOBt | DIC | 14.8% |

| HOAt | DIC | 5.9% |

| OxymaPure | DIC | 7.7% |

| Oxyma-B | DIC | 5.1% |

These data underscore the efficacy of additives like HOAt and Oxyma-B in minimizing racemization during peptide bond formation[9].

Visualizations of Key Processes

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Conclusion

This compound is a versatile and valuable reagent in the field of peptide chemistry. Its application extends beyond that of a simple amino acid derivative for incorporation into peptide chains. The use of its L-enantiomer to create the highly effective chiral derivatizing agent, L-FDTA, significantly enhances the ability to perform precise stereochemical analysis of amino acids. For researchers and professionals in drug development, a thorough understanding of the properties and experimental protocols associated with this compound is crucial for advancing the synthesis and analysis of complex peptides. The methodologies and data presented in this guide provide a solid foundation for the strategic application of this important compound.

References

- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 4. ovid.com [ovid.com]

- 5. L-Tryptophanamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to D,L-Tryptophanamide Hydrochloride as an Amino Acid Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Tryptophanamide hydrochloride is a racemic mixture of the D- and L-enantiomers of tryptophanamide, supplied as a hydrochloride salt. As a derivative of the essential amino acid tryptophan, it serves as a crucial building block and intermediate in various biochemical and pharmaceutical applications. Its significance lies primarily in its role as a substrate for stereoselective enzymes, enabling the production of optically pure tryptophan enantiomers, which are valuable chiral building blocks in drug synthesis. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in enzymatic kinetic resolution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67607-61-8 | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |

| Molecular Weight | 239.70 g/mol | [1] |

| Appearance | White to off-white powder/crystals | N/A |

| pKa (Strongest Basic) | 7.97 (estimated for tryptophanamide) | [2] |

| pKa (Strongest Acidic) | 15.95 (estimated for tryptophanamide) | [2] |

| Solubility | Soluble in water. | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of the carboxylic acid group of D,L-tryptophan. While specific detailed protocols for the direct synthesis of the hydrochloride salt of the racemic amide are not extensively published, a general two-step procedure involving the protection of the amino group, amidation, and subsequent deprotection and salt formation can be inferred from standard organic chemistry practices for amino acid modification.

Experimental Protocol: Synthesis of this compound

Materials:

-

D,L-Tryptophan

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Ammonia (gas or solution in methanol)

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Esterification:

-

Suspend D,L-Tryptophan in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude D,L-tryptophan methyl ester hydrochloride.

-

-

Amidation:

-

Dissolve the crude D,L-tryptophan methyl ester hydrochloride in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

-

Purification and Salt Formation:

-

Dissolve the crude product in a minimal amount of methanol.

-

Precipitate the product by adding diethyl ether.

-

Filter the solid and wash with diethyl ether.

-

To ensure the final product is the hydrochloride salt, the crude amide can be dissolved in a minimal amount of a suitable solvent and treated with an ethanolic solution of hydrochloric acid.

-

The resulting precipitate of this compound is then filtered, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

-

Application in Enzymatic Kinetic Resolution

A primary application of this compound is in the enzymatic kinetic resolution to produce enantiomerically pure L-tryptophan. This process utilizes L-stereospecific amidases or aminopeptidases that selectively hydrolyze the L-enantiomer of tryptophanamide to L-tryptophan, leaving the D-enantiomer of tryptophanamide unreacted.

Underlying Principle and Signaling Pathway

The enzymatic resolution is a biocatalytic process that leverages the high stereoselectivity of enzymes. The L-amidase recognizes and binds specifically to L-tryptophanamide, catalyzing the hydrolysis of the amide bond to yield L-tryptophan and ammonia. The D-enantiomer does not fit into the active site of the enzyme and therefore remains unchanged.

Caption: Enzymatic kinetic resolution of D,L-Tryptophanamide.

Key Enzymes and Their Kinetic Properties

Table 2: Enzymatic Activity Data for Resolution of Tryptophanamide

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | Reference |

| Pseudomonas putida ATCC 12633 (L-aminopeptidase) | L-Tryptophanamide | 65 | 1,565 | N/A | [4] |

| Flavobacterium aquatile ZJB-09211 (amidase) | D,L-Tryptophanamide | N/A | N/A | Enantiomeric Ratio > 200 | [3] |

Experimental Protocol: Enzymatic Resolution of D,L-Tryptophanamide

This protocol is based on the use of whole cells of Flavobacterium aquatile as the biocatalyst in a two-phase system, which has been shown to enhance enzyme activity.[5]

Materials:

-

Whole cells of Flavobacterium aquatile expressing L-amidase

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Ethyl acetate

-

Centrifuge

-

HPLC system with a chiral column for analysis

Procedure:

-

Biocatalyst Preparation:

-

Cultivate Flavobacterium aquatile in a suitable medium to induce amidase production.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with buffer (e.g., Tris-HCl) to remove residual medium components.

-

The resulting cell paste can be used directly as the whole-cell biocatalyst.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing this compound in Tris-HCl buffer.

-

Add the whole-cell biocatalyst to the substrate solution.

-

To create a two-phase system, add ethyl acetate to the aqueous reaction mixture (e.g., a 30:70 v/v ratio of ethyl acetate to buffer).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of L-tryptophan and the remaining tryptophanamide enantiomers by chiral HPLC.

-

-

Product Separation and Purification:

-

Once the desired conversion is reached (typically close to 50%), terminate the reaction by separating the biocatalyst (e.g., by centrifugation).

-

Separate the aqueous and organic phases.

-

The product, L-tryptophan, will be in the aqueous phase, while the unreacted D-Tryptophanamide may be partitioned between the two phases.

-

The L-tryptophan in the aqueous phase can be purified by methods such as crystallization or chromatography. The pH of the solution can be adjusted to the isoelectric point of L-tryptophan (around 5.89) to induce crystallization.[6]

-

The unreacted D-Tryptophanamide can be recovered from the reaction mixture for potential racemization and recycling.

-

Experimental Workflow Diagram

Caption: Workflow for the enzymatic resolution of D,L-Tryptophanamide.

Role as a Precursor in Serotonin Biosynthesis

While D,L-Tryptophanamide itself is not a direct precursor in the canonical serotonin pathway, its resolution product, L-tryptophan, is the essential starting material for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). This pathway is of significant interest in neuroscience and drug development for mood disorders.

References

Methodological & Application

Chiral Separation of D,L-Tryptophanamide Hydrochloride via High-Performance Liquid Chromatography: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chiral separation of D,L-Tryptophanamide hydrochloride using High-Performance Liquid Chromatography (HPLC). The enantiomers of chiral compounds, such as tryptophanamide, can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and quality control. This guide outlines the necessary instrumentation, reagents, and a step-by-step protocol for achieving baseline resolution of D- and L-Tryptophanamide. The presented methodologies are based on established chiral separation techniques for tryptophan and its derivatives, employing a zwitterionic chiral stationary phase.

Introduction

Tryptophanamide, an amide derivative of the essential amino acid tryptophan, possesses a chiral center, resulting in the existence of two enantiomers: D-tryptophanamide and L-tryptophanamide. As with many chiral molecules in the pharmaceutical industry, the stereoisomers of tryptophanamide may exhibit distinct biological activities. Consequently, the development of reliable analytical methods to separate and quantify these enantiomers is of significant importance for research, development, and quality assurance purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. This application note details a robust HPLC method for the successful resolution of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound using HPLC.

Recommended HPLC Method